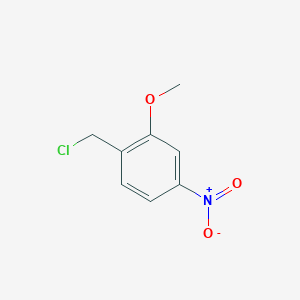

1-(chloromethyl)-2-methoxy-4-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Chloromethyl)-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-2-methoxy-4-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxy-4-nitrobenzene. This reaction typically uses chloromethyl methyl ether (CMME) or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride (SnCl2).

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

Reduction: Formation of 1-(aminomethyl)-2-methoxy-4-nitrobenzene.

Oxidation: Formation of 1-(chloromethyl)-2-hydroxy-4-nitrobenzene or 1-(chloromethyl)-2-formyl-4-nitrobenzene.

Scientific Research Applications

1-(Chloromethyl)-2-methoxy-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs and diagnostic agents.

Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-methoxy-4-nitrobenzene depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its reactive functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

1-(Chloromethyl)-2-methoxy-4-nitrobenzene can be compared with other similar compounds such as:

1-(Chloromethyl)-4-nitrobenzene: Lacks the methoxy group, which affects its reactivity and applications.

1-(Chloromethyl)-2-methoxybenzene: Lacks the nitro group, resulting in different chemical and biological properties.

1-(Chloromethyl)-2-nitrobenzene: Lacks the methoxy group, leading to variations in its chemical behavior and uses.

Biological Activity

1-(Chloromethyl)-2-methoxy-4-nitrobenzene, also known as CAS No. 101080-01-7 , is a compound with notable biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group, a methoxy group, and a nitro group attached to a benzene ring. Its structural formula can be represented as follows:

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes, affecting metabolic pathways. For instance, nitro groups are known to participate in redox reactions that can modulate enzyme activity.

Cytotoxicity and Mutagenicity

Studies have shown that this compound may exhibit cytotoxic effects. For example:

- Cytotoxicity in Mammalian Cells : In vitro studies indicate that this compound can induce cell death in various mammalian cell lines at certain concentrations, likely due to its reactive nature and ability to form adducts with cellular components .

- Mutagenicity Tests : The compound has been evaluated for mutagenic potential using the Ames test. Results suggest that it may induce mutations in bacterial strains without metabolic activation .

Case Studies

- Study on Hematological Effects : A study involving repeated exposure to nitrobenzene derivatives reported hematological alterations such as reduced red blood cell counts and increased white blood cell counts in treated animals . This suggests potential implications for anemia and immune response modulation.

- Toxicological Evaluation : Long-term exposure studies indicated significant weight loss and organ weight changes in rodents, highlighting the systemic toxicity of compounds related to this compound .

Research Findings Summary Table

Properties

IUPAC Name |

1-(chloromethyl)-2-methoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSQSWCBVZRBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.